

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

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Compound of Interest

Compound Name: 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B3008435

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The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, earning the designation of a "privileged scaffold."^{[1][2]} Its structural rigidity, planarity, and rich electronic nature make it an ideal foundation for designing molecules that can interact with high specificity at biological targets. This core is featured in numerous approved pharmaceuticals and clinical candidates, particularly as potent protein kinase inhibitors for targeted cancer therapy.^{[3][4][5]}

Within this important class of compounds, **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine** emerges as a strategically vital building block for drug discovery and development.^[6] Its distinct di-halogenated substitution pattern provides medicinal chemists with a versatile platform for orthogonal chemical modifications. The differential reactivity of the C3-bromine and C6-chlorine atoms allows for sequential, site-selective introduction of various functional groups, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application as a cornerstone intermediate in modern drug discovery.

Physicochemical and Structural Data

A summary of the key properties of **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine** is provided below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

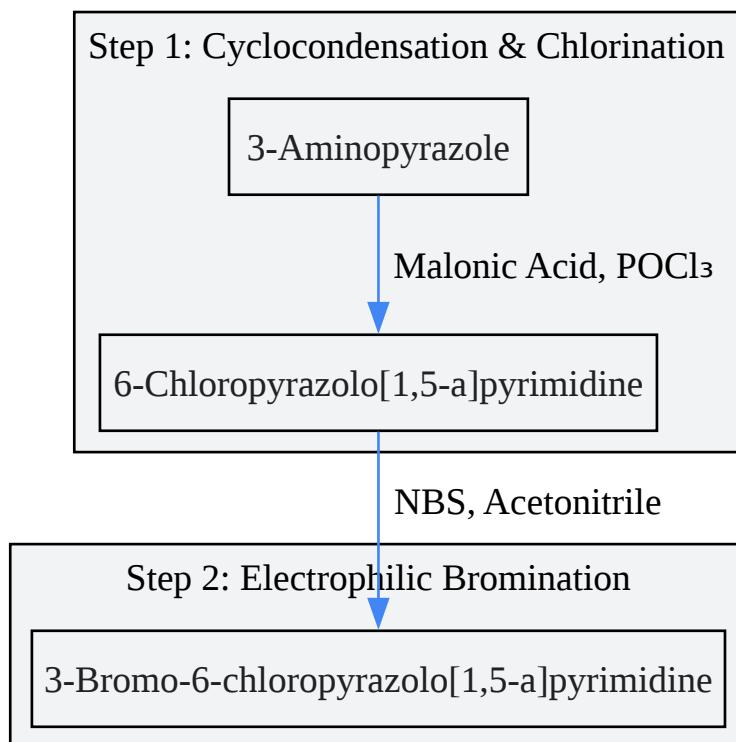
| Property | Value |
|-------------------|---|
| CAS Number | 1314893-92-9[7][8][9] |
| Molecular Formula | C ₆ H ₃ BrCIN ₃ [6][8][10] |
| Molecular Weight | 232.47 g/mol [6][8] |
| Appearance | Solid[10] |
| Purity | Typically ≥97%[6][8] |
| Storage | 2-8°C, dry, closed conditions[6] |
| InChI Key | FYWMEWXIWGOWCJ-UHFFFAOYSA-N[10] |

Synthetic Strategies: Constructing the Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic partner, such as a β -dicarbonyl compound.[1][3][11] The specific introduction of the 6-chloro and 3-bromo substituents can be achieved through several strategic approaches.

A plausible and efficient synthetic route involves a two-step process:

- Formation of the 6-Chloropyrazolo[1,5-a]pyrimidine Intermediate: The synthesis can commence with the reaction of a 3-aminopyrazole with a malonic acid derivative. The use of phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as a dehydrating agent to facilitate the cyclization and as a chlorinating agent to install the chlorine atom at the C5 and C7 positions. Subsequent selective manipulation can yield the 6-chloro isomer.[1]
- Regioselective Bromination at C3: With the chlorinated scaffold in hand, the next critical step is the selective bromination of the pyrazole ring. The C3 position of the pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to electrophilic substitution.[12] A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.[13] The reaction proceeds under mild conditions to afford the target molecule, **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine**, with high regioselectivity.



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Caption: A plausible two-step synthesis pathway for the target compound.

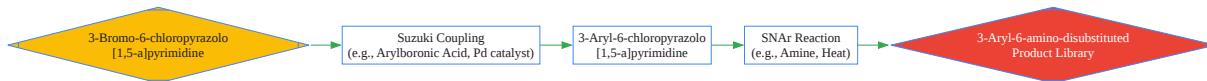
Chemical Reactivity and Orthogonal Synthetic Utility

The true value of **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine** lies in the differential reactivity of its two halogen substituents. This feature enables chemists to perform selective, stepwise functionalization, making it a powerful tool for building molecular diversity.

- **C3-Position (C-Br Bond):** The bromine atom on the electron-rich pyrazole ring is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive in these transformations than the C-Cl bond on the pyrimidine ring, providing a predictable handle for introducing aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This selective reactivity is the cornerstone of its utility in library synthesis.^{[1][14]}

- C6-Position (C-Cl Bond): The chlorine atom is attached to the electron-deficient pyrimidine ring. This electronic arrangement activates the C6 position towards Nucleophilic Aromatic Substitution (SNAr) reactions.^[1] After the C3 position has been functionalized via cross-coupling, the C6-chloro group can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, alcohols, and thiols. This SNAr reaction typically requires more forcing conditions (e.g., heat) than the Pd-catalyzed couplings, further ensuring orthogonality.

This predictable, stepwise reactivity allows for a logical and efficient approach to drug discovery, as illustrated below.



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Caption: Orthogonal functionalization workflow using the title compound.

Applications in Drug Discovery

The synthetic versatility of **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine** makes it a high-value intermediate across multiple therapeutic areas.^[6]

- Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a proven "hinge-binding" motif for many protein kinases. The ability to install a diversity of substituents at the C3 and C6 positions allows for the optimization of potency and selectivity against specific kinase targets implicated in oncology.^{[3][6]}
- Inflammatory and CNS Disorders: Beyond oncology, this scaffold is being explored for its potential in treating inflammatory diseases and central nervous system (CNS) disorders.^[6] The precise control over physicochemical properties (like polarity and solubility) afforded by this building block is critical for developing CNS-penetrant drugs.

- Aryl Hydrocarbon Receptor (AHR) Antagonists: Recent research has identified the pyrazolo[1,5-a]pyrimidine core as a promising starting point for developing AHR antagonists, which are of interest in cancer immunology.[\[15\]](#)
- Agrochemicals: The structural motifs prevalent in pharmaceuticals are often transferable to agrochemical research, where this compound can be used to design novel pesticides with improved efficacy and selectivity.[\[6\]](#)

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction at the C3 position, a common first step in a library synthesis campaign.

Objective: To synthesize a 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine derivative.

Materials:

- **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 eq)
- Sodium Carbonate (Na_2CO_3) (3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine**, the corresponding arylboronic acid, and $\text{Pd}(\text{dppf})\text{Cl}_2$.
- Reagent Addition: Add the sodium carbonate.

- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloropyrazolo[1,5-a]pyrimidine product.

Trustworthiness Note: This is a generalized protocol. The specific catalyst, base, solvent, and temperature may require optimization for different arylboronic acid substrates. All work should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE).

Conclusion

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity at the C3 and C6 positions provides a reliable and efficient platform for generating vast libraries of novel compounds. For researchers and scientists in pharmaceutical and agrochemical development, mastering the chemistry of this building block opens the door to systematically exploring structure-activity relationships and developing next-generation therapeutics and functional molecules.

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